Enterocin -

Enterocin

Catalog Number: EVT-1548636
CAS Number:
Molecular Formula: C22H20O10
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Enterocins are predominantly sourced from Enterococcus species, which are Gram-positive bacteria commonly found in the gastrointestinal tracts of humans and animals. They can also be isolated from fermented foods, where they play a role in inhibiting spoilage organisms and pathogens.

Classification

Enterocins are classified into several categories based on their structural characteristics:

  • Class I: Lanthipeptides that undergo extensive post-translational modifications.
  • Class II: Non-lanthipeptide bacteriocins, which do not require such modifications and include subtypes like class IIa (pediocin-like) and class IIb (two-peptide systems).
Synthesis Analysis

Methods

The synthesis of enterocins can be achieved through various methods:

  1. Microbial Fermentation: This is the most common method where specific strains of Enterococcus are cultured under controlled conditions to produce enterocins. The production levels can be enhanced through optimization of growth conditions such as temperature, pH, and nutrient availability.
  2. Heterologous Expression: Recombinant DNA technology is employed to express enterocin genes in host organisms such as Escherichia coli or yeast. This method allows for higher yields and easier purification processes.
  3. Chemical Synthesis: Total chemical synthesis has been developed for certain enterocins using biomimetic approaches that replicate natural biosynthetic pathways. For instance, recent studies have demonstrated the total synthesis of enterocin through late-stage biomimetic reaction cascades involving intramolecular aldol reactions .

Technical Details

The production process typically involves:

  • Initial extraction using ammonium sulfate precipitation or organic solvent extraction.
  • Purification techniques such as gel-filtration chromatography and high-performance liquid chromatography to achieve desired purity levels .
Molecular Structure Analysis

Structure

Enterocins generally consist of 20 to 60 amino acids, forming a compact structure that is crucial for their stability and activity. The molecular structure varies between different classes; for example:

  • Class I enterocins possess lanthionine residues formed through post-translational modifications.
  • Class II enterocins often have a more straightforward structure without such modifications.

Data

The molecular mass of enterocins can range from 2 to 10 kDa, depending on the specific type. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to determine their structure and confirm the amino acid sequences .

Chemical Reactions Analysis

Reactions

Enterocins exert their antimicrobial effects primarily through two mechanisms:

  1. Membrane Disruption: They interact with bacterial membranes, leading to pore formation and subsequent cell lysis.
  2. Inhibition of Cell Wall Synthesis: Some enterocins interfere with the synthesis of peptidoglycan in bacterial cell walls.

Technical Details

The effectiveness of enterocins can be evaluated using various assays, including agar diffusion tests and minimum inhibitory concentration determinations against target pathogens .

Mechanism of Action

Process

The mechanism by which enterocins exert their antibacterial effects involves:

  • Binding to specific receptors on the target bacterial cell surface.
  • Disruption of membrane integrity leading to leakage of cellular contents.
  • Inhibition of essential cellular processes such as DNA replication and protein synthesis.

Data

Studies have shown that enterocins can effectively inhibit pathogenic bacteria such as Listeria monocytogenes and Staphylococcus aureus, highlighting their potential as natural preservatives in food products .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Enterocins are generally soluble in water due to their peptide nature.
  • Stability: They exhibit varying degrees of stability depending on pH and temperature; some are stable at high temperatures while others may degrade.

Chemical Properties

  • pH Sensitivity: The activity of enterocins can be influenced by pH levels; many maintain activity in acidic environments typical of fermented foods.
  • Heat Resistance: Certain enterocins show significant heat resistance, making them suitable for use in thermal processing applications.

Relevant analyses include circular dichroism spectroscopy for secondary structure determination and Fourier-transform infrared spectroscopy for functional group analysis .

Applications

Scientific Uses

Enterocins have a wide range of applications in food science and medicine:

  • Food Preservation: They are used as natural preservatives in meat, dairy products, and fermented foods to inhibit spoilage organisms.
  • Therapeutics: Due to their antimicrobial properties, there is ongoing research into using enterocins as alternatives to antibiotics in treating infections caused by resistant bacteria.
  • Probiotics Development: Some strains producing enterocins are explored for use in probiotic formulations aimed at enhancing gut health.

Properties

Product Name

Enterocin

IUPAC Name

2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one

Molecular Formula

C22H20O10

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3

InChI Key

CTBBEXWJRAPJIZ-UHFFFAOYSA-N

Synonyms

enterocin
vulgamycin

Canonical SMILES

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O

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